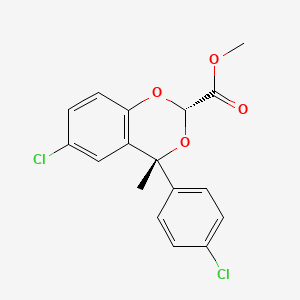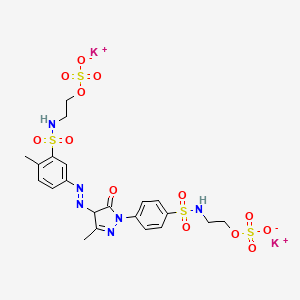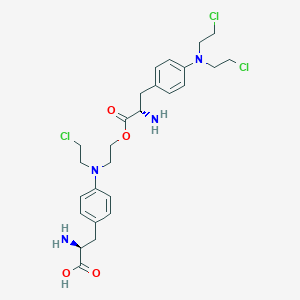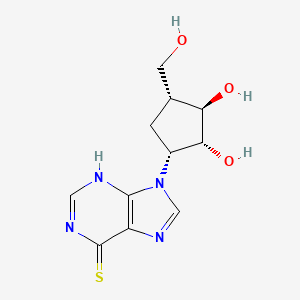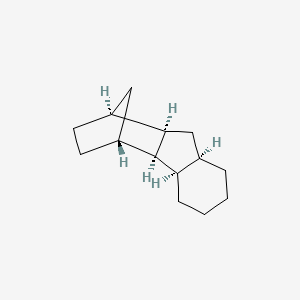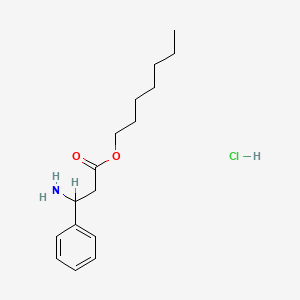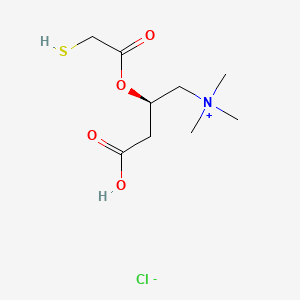
2,7-(Epoxy(1,11,13)pentadecatrienoimino)naphtho(2,1-b)furan-1,6,9,11(2H)-tetrone, 21-(acetyloxy)-17-(formyloxy)-5,19-dihydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-, (2S,16S,17S,18S,19R,20R,21S,22R,23S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2,7-(Epoxy(1,11,13)pentadecatrienoimino)naphtho(2,1-b)furan-1,6,9,11(2H)-tetrone, 21-(acetyloxy)-17-(formyloxy)-5,19-dihydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-, (2S,16S,17S,18S,19R,20R,21S,22R,23S)-” is a highly complex organic molecule. Compounds of this nature often exhibit unique chemical properties and biological activities, making them of significant interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the naphtho(2,1-b)furan core, the introduction of epoxy and imino groups, and the addition of various functional groups such as acetyloxy, formyloxy, and methoxy groups. Each step would require specific reagents, catalysts, and reaction conditions, often involving protection and deprotection strategies to ensure the correct functionalization of the molecule.
Industrial Production Methods
Industrial production of such a compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Addition: Addition of atoms or groups to double or triple bonds.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution and addition reactions. Reaction conditions would vary depending on the specific transformation desired.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield more highly oxidized derivatives, while reduction could produce more saturated compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, such compounds can be used as building blocks for more complex molecules, as catalysts in organic reactions, or as probes to study reaction mechanisms.
Biology
In biology, these compounds might exhibit interesting biological activities, such as antimicrobial, anticancer, or enzyme inhibitory properties, making them potential candidates for drug development.
Medicine
In medicine, the compound could be investigated for its therapeutic potential, including its efficacy, safety, and mechanism of action in treating various diseases.
Industry
In industry, such compounds might be used in the development of new materials, such as polymers, coatings, or electronic devices, due to their unique chemical properties.
Mecanismo De Acción
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. This interaction could modulate various biochemical pathways, leading to the observed biological effects. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate the exact mechanism.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds might include other naphtho(2,1-b)furan derivatives, epoxy-imino compounds, and molecules with similar functional groups.
Uniqueness
The uniqueness of this compound would lie in its specific combination of functional groups and stereochemistry, which could confer unique chemical and biological properties not found in other similar compounds.
Propiedades
Número CAS |
51757-10-9 |
|---|---|
Fórmula molecular |
C38H45NO13 |
Peso molecular |
723.8 g/mol |
Nombre IUPAC |
[(7S,9E,11S,12R,13S,14R,15R,16S,17S,18S,19E,21Z)-17-formyloxy-2,15-dihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate |
InChI |
InChI=1S/C38H45NO13/c1-17-11-10-12-18(2)37(47)39-24-15-25(42)27-28(32(24)45)31(44)22(6)35-29(27)36(46)38(8,52-35)50-14-13-26(48-9)19(3)34(51-23(7)41)21(5)30(43)20(4)33(17)49-16-40/h10-17,19-21,26,30,33-34,43-44H,1-9H3,(H,39,47)/b11-10+,14-13+,18-12-/t17-,19+,20-,21+,26-,30+,33-,34+,38-/m0/s1 |
Clave InChI |
HWEBHJHXHLVOBR-NJDIRJKDSA-N |
SMILES isomérico |
C[C@H]1/C=C/C=C(\C(=O)NC2=CC(=O)C3=C(C2=O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1OC=O)C)O)C)OC(=O)C)C)OC)C)C)O)/C |
SMILES canónico |
CC1C=CC=C(C(=O)NC2=CC(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1OC=O)C)O)C)OC(=O)C)C)OC)C)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




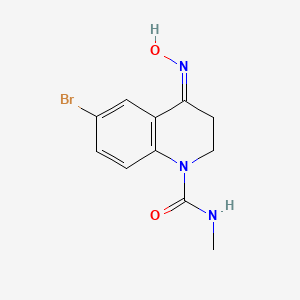


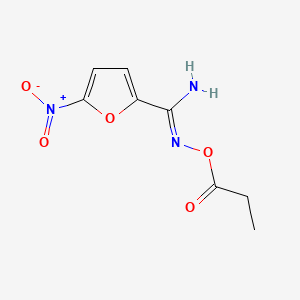
![(E)-but-2-enedioic acid;1-[2-(ethoxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone](/img/structure/B12758737.png)
